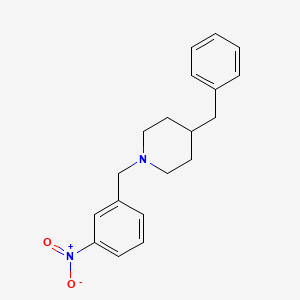![molecular formula C15H19F2N3O2 B5974263 4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5974263.png)
4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the piperidine family of compounds and is commonly referred to as DFP-10825.
Aplicaciones Científicas De Investigación
DFP-10825 has been used in various scientific research studies due to its ability to modulate certain biological pathways. It has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-cancer agent and as a tool for studying the function of certain ion channels.
Mecanismo De Acción
The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed to function as a modulator of certain ion channels and receptors in the brain. It has been shown to increase the activity of nicotinic acetylcholine receptors and to inhibit the activity of voltage-gated sodium channels. These effects may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFP-10825 in lab experiments is its ability to modulate specific ion channels and receptors, which allows for the study of their function. Additionally, its synthesis method has been optimized to produce high yields of pure product, making it readily available for research. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
Future research on DFP-10825 could focus on its potential therapeutic applications in neurological disorders and cancer. Additionally, further studies could investigate its mechanism of action and potential toxicity, as well as its effects on other biological pathways. The development of more efficient synthesis methods could also facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of 4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide involves the reaction of 3,4-difluoroaniline with 1-piperidinylacetyl chloride, followed by the addition of 4-oxobutanoyl chloride. The resulting product is then purified using various chromatographic techniques to obtain the final compound. This synthesis method has been optimized to produce high yields of pure product.
Propiedades
IUPAC Name |
4-[3-(3,4-difluoroanilino)piperidin-1-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O2/c16-12-4-3-10(8-13(12)17)19-11-2-1-7-20(9-11)15(22)6-5-14(18)21/h3-4,8,11,19H,1-2,5-7,9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSMTPPGLFIWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)N)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(3,4-Difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5974195.png)

![2-{2-[(3-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5974217.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5974227.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5974234.png)
![7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5974237.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B5974243.png)


![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-(2,6-diethylphenyl)-2-oxoethyl 1,2-ethanediylbis(dithiocarbamate)](/img/structure/B5974254.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5974262.png)
![2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5974277.png)
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5974285.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5974286.png)